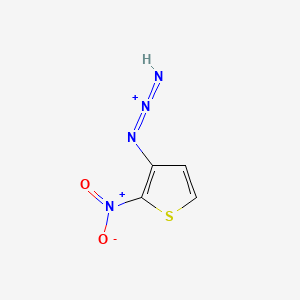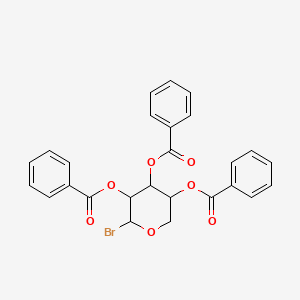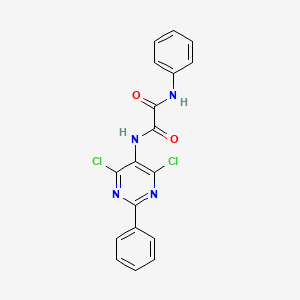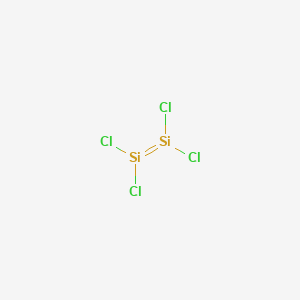
Tetrachlorodisilene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachlorodisilene is a chemical compound with the formula Si(_2)Cl(_4) It belongs to the class of disilenes, which are compounds containing a silicon-silicon double bond
Preparation Methods
Tetrachlorodisilene can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride (SiCl(_4)) with a reducing agent such as lithium aluminum hydride (LiAlH(_4)) under controlled conditions. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Another method involves the dehalogenation of hexachlorodisilane (Si(_2)Cl(_6)) using a suitable reducing agent. This reaction also requires careful control of temperature and solvent conditions to ensure the formation of this compound.
Chemical Reactions Analysis
Tetrachlorodisilene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silicon dioxide (SiO(_2)) and other silicon-oxygen compounds. Common oxidizing agents include oxygen (O(_2)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reduction of this compound can lead to the formation of lower chlorinated disilanes or silanes. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are commonly used.
Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other groups such as alkyl or aryl groups. These reactions often require the presence of a catalyst or specific reaction conditions.
Scientific Research Applications
Tetrachlorodisilene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds. Its unique reactivity makes it valuable for studying silicon-based reaction mechanisms.
Materials Science: this compound is used in the production of silicon-based materials, including semiconductors and thin films
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of this compound and its derivatives. Its reactivity with biological molecules is of particular interest.
Industry: this compound is used in the manufacturing of high-purity silicon for electronic and photovoltaic applications. Its role in the production of silicon-based materials is essential for the development of advanced technologies.
Mechanism of Action
The mechanism of action of tetrachlorodisilene involves its reactivity with various chemical species. The silicon-silicon double bond in this compound is highly reactive, making it susceptible to nucleophilic and electrophilic attacks. This reactivity allows this compound to participate in a wide range of chemical reactions, including addition, substitution, and polymerization reactions.
Comparison with Similar Compounds
Tetrachlorodisilene can be compared with other similar compounds such as:
Hexachlorodisilane (Si(_2)Cl(_6)): Unlike this compound, hexachlorodisilane contains six chlorine atoms and no silicon-silicon double bond. It is less reactive and is often used as a precursor for the synthesis of this compound.
Silicon Tetrachloride (SiCl(_4)): Silicon tetrachloride is a simpler compound with a single silicon atom bonded to four chlorine atoms. It is commonly used in the production of high-purity silicon and as a reagent in various chemical reactions.
Dichlorosilane (SiH(_2)Cl(_2)): Dichlorosilane contains two hydrogen atoms and two chlorine atoms bonded to a silicon atom. It is used as a precursor for the deposition of silicon-based thin films in the semiconductor industry.
This compound is unique due to its silicon-silicon double bond, which imparts distinct reactivity and properties compared to other silicon-chlorine compounds.
References
Properties
CAS No. |
88867-44-1 |
|---|---|
Molecular Formula |
Cl4Si2 |
Molecular Weight |
198.0 g/mol |
IUPAC Name |
dichloro(dichlorosilylidene)silane |
InChI |
InChI=1S/Cl4Si2/c1-5(2)6(3)4 |
InChI Key |
XRYUKJRFDMJUJL-UHFFFAOYSA-N |
Canonical SMILES |
[Si](=[Si](Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



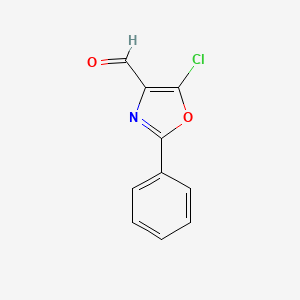
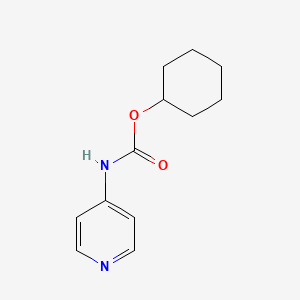


![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
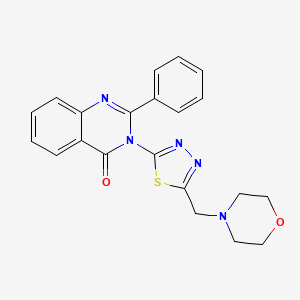
![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)
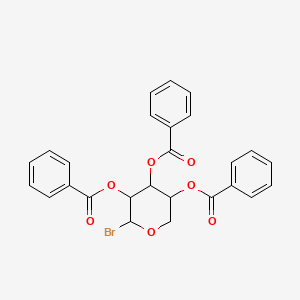
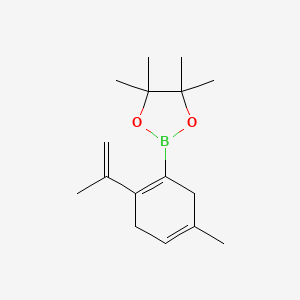
![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)
